molecular formula C11H14ClN B14483198 (1E)-1-(4-Chlorophenyl)-N,2-dimethylpropan-1-imine CAS No. 63791-47-9

(1E)-1-(4-Chlorophenyl)-N,2-dimethylpropan-1-imine

Katalognummer: B14483198
CAS-Nummer: 63791-47-9
Molekulargewicht: 195.69 g/mol
InChI-Schlüssel: WHCSZLLWURKCOO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1E)-1-(4-Chlorophenyl)-N,2-dimethylpropan-1-imine is an organic compound characterized by the presence of a chlorophenyl group attached to a dimethylpropanimine structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-1-(4-Chlorophenyl)-N,2-dimethylpropan-1-imine typically involves the reaction of 4-chlorobenzaldehyde with N,N-dimethylpropan-1-amine under specific conditions. The reaction is carried out in the presence of a suitable catalyst, such as an acid or base, to facilitate the formation of the imine bond. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as distillation or recrystallization.

Analyse Chemischer Reaktionen

Types of Reactions

(1E)-1-(4-Chlorophenyl)-N,2-dimethylpropan-1-imine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine group.

    Substitution: The chlorophenyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorophenyl ketones, while reduction may produce chlorophenylamines.

Wissenschaftliche Forschungsanwendungen

(1E)-1-(4-Chlorophenyl)-N,2-dimethylpropan-1-imine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (1E)-1-(4-Chlorophenyl)-N,2-dimethylpropan-1-imine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (E)-N-(4-Chlorobenzyl)-1-(4-chlorophenyl)methanimine
  • N-(2-chloro-4-{[(1E)-(4-chlorophenyl)methylidene]amino}phenyl)-4-{[(1E)-(4-chlorophenyl)methylidene]amino}benzamide

Uniqueness

(1E)-1-(4-Chlorophenyl)-N,2-dimethylpropan-1-imine is unique due to its specific structural features, such as the presence of both a chlorophenyl group and a dimethylpropanimine moiety

Eigenschaften

CAS-Nummer

63791-47-9

Molekularformel

C11H14ClN

Molekulargewicht

195.69 g/mol

IUPAC-Name

1-(4-chlorophenyl)-N,2-dimethylpropan-1-imine

InChI

InChI=1S/C11H14ClN/c1-8(2)11(13-3)9-4-6-10(12)7-5-9/h4-8H,1-3H3

InChI-Schlüssel

WHCSZLLWURKCOO-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C(=NC)C1=CC=C(C=C1)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.